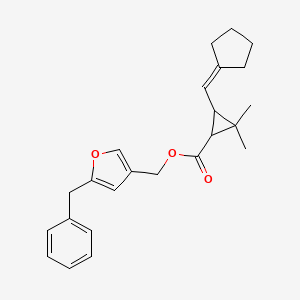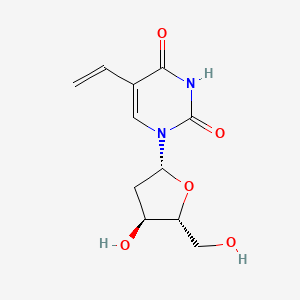
5-ビニル-2'-デオキシウリジン
説明
5-Vinyl-2'-deoxyuridine, also known as 5-Vinyl-2'-deoxyuridine, is a useful research compound. Its molecular formula is C11H14N2O5 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Vinyl-2'-deoxyuridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Vinyl-2'-deoxyuridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
5-メチルシトシン選択的フォトリガーション
5-VdUは、芳香族基を持つ5-ビニル-2'-デオキシウリジン誘導体を含むオリゴヌクレオチドの光応答性を研究するために使用されます。 その高い消光係数と疎水性は、5-シアノビニル-2'-デオキシウリジンよりも10〜20倍高い反応速度で、5-メチルシトシン(mC)選択的フォトリガーションを引き起こします .
発光ウリジンアナログ
5-VdUは、さまざまな発光ウリジンアナログの設計、合成、および特性評価に使用されます。 ウリジンの5位での修飾は、この事実上非発光ヌクレオシドの光物理的特性を強化および調整するために調査された化学的変異の最も多くを占めている可能性があります .
DNA合成測定
5-VdUは、細胞周期のS期におけるde novo DNA合成を測定するために、BrdU(5-ブロモ-2'-デオキシウリジン)または銅触媒を必要とする5-EdU(5-エチニル-2'-デオキシウリジン)の代替として使用できます .
細胞増殖研究
5-VdUは、de novo DNA合成と細胞増殖を研究するために使用できるチミジンの合成アナログです。 これは、BrdU(5-ブロモ-2'-デオキシウリジン)またはEdU(5-エチニル-2'-デオキシウリジン)の潜在的な代替品です .
作用機序
Target of Action
The primary target of 5-Vinyl-2’-deoxyuridine is the DNA in the cells. It is incorporated into the DNA during the S-phase of the cell cycle . The compound acts as a replacement for thymidine, a natural analog, in the DNA .
Mode of Action
5-Vinyl-2’-deoxyuridine interacts with its target, the DNA, by incorporating itself into the replicating DNA . This results in vinyl-functionalized DNA . The compound’s interaction with its target leads to changes in the DNA structure, which can be detected and used for various research and therapeutic applications .
Biochemical Pathways
The biochemical pathway affected by 5-Vinyl-2’-deoxyuridine involves the synthesis of DNA. The compound is used to measure de novo DNA synthesis during the S-phase of the cell cycle . The downstream effects of this pathway include changes in the DNA structure, which can affect the function and behavior of the cells .
Pharmacokinetics
It is known that the compound is cell permeable , which allows it to enter the cells and interact with the DNA
Result of Action
The result of the action of 5-Vinyl-2’-deoxyuridine is the creation of vinyl-functionalized DNA . This modified DNA can be detected via specific techniques, allowing researchers to monitor DNA synthesis . The molecular and cellular effects of the compound’s action are dependent on the specific context and application.
Action Environment
The action, efficacy, and stability of 5-Vinyl-2’-deoxyuridine can be influenced by various environmental factors. For instance, the compound is stable under ambient temperature for short term exposure (up to 1 week cumulative), but it is recommended to be stored at -20 °C . Furthermore, the compound’s solubility in DMSO and methanol can affect its distribution and action in the cellular environment.
将来の方向性
The combination of VdU and PINK represents a novel and promising DNA-templated “click” approach for cancer treatment via selective induction of DNA damage . This method is an attractive tool for the visualization of genomic DNA in cells with full spatiotemporal control by the use of visible light as a reaction trigger .
生化学分析
Biochemical Properties
5-Vinyl-2’-deoxyuridine plays a crucial role in biochemical reactions, particularly in the context of DNA synthesis. It can be used as a substitute for thymidine during the S-phase of the cell cycle, allowing researchers to monitor DNA replication. The compound is cell-permeable and integrates into replicating DNA, where it can be detected using bioorthogonal chemistry techniques such as alkene-tetrazine ligation 5-Vinyl-2’-deoxyuridine interacts with various enzymes and proteins involved in DNA replication, including DNA polymerases, which incorporate it into the DNA strand in place of thymidine .
Cellular Effects
The incorporation of 5-Vinyl-2’-deoxyuridine into cellular DNA has several effects on cellular processes. It influences cell function by allowing the visualization of DNA synthesis and replication dynamics. In HeLa cells, for example, 5-Vinyl-2’-deoxyuridine has been used to label newly synthesized DNA, enabling researchers to study cell division and DNA replication with high spatial and temporal resolution . This compound can also impact cell signaling pathways and gene expression by altering the DNA structure and its interactions with regulatory proteins .
Molecular Mechanism
At the molecular level, 5-Vinyl-2’-deoxyuridine exerts its effects through its incorporation into DNA. Once integrated, it can participate in bioorthogonal reactions, such as the inverse electron-demand Diels-Alder (IEDDA) ligation with tetrazines . This reaction allows for the specific labeling of DNA with fluorescent or biotinylated probes, facilitating the study of DNA dynamics and interactions. The presence of the vinyl group in 5-Vinyl-2’-deoxyuridine also enables unique binding interactions with biomolecules, potentially affecting enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The effects of 5-Vinyl-2’-deoxyuridine can change over time in laboratory settings. The compound is relatively stable when stored at -20°C, with a shelf life of up to 12 months . Its stability can be affected by exposure to ambient temperatures for extended periods. In vitro studies have shown that 5-Vinyl-2’-deoxyuridine can be incorporated into DNA during cell division, and its effects on cellular function can be observed over multiple cell cycles . Long-term studies in vivo have indicated that the compound can persist in the DNA of dividing cells, allowing for extended monitoring of DNA synthesis and cellular processes .
Dosage Effects in Animal Models
The effects of 5-Vinyl-2’-deoxyuridine vary with different dosages in animal models. At lower doses, the compound can be effectively incorporated into DNA without causing significant toxicity . At higher doses, it may exhibit toxic effects, potentially disrupting normal cellular functions and leading to adverse outcomes. Studies in animal models have shown that the compound can be used to monitor DNA synthesis and cell proliferation, but careful dosage control is necessary to avoid toxicity .
Metabolic Pathways
5-Vinyl-2’-deoxyuridine is involved in metabolic pathways related to DNA synthesis and repair. It is phosphorylated by cellular kinases to form its active triphosphate form, which is then incorporated into DNA by DNA polymerases . The compound can also interact with other enzymes involved in nucleotide metabolism, potentially affecting metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells, 5-Vinyl-2’-deoxyuridine is transported and distributed through mechanisms similar to those of natural nucleosides. It is taken up by nucleoside transporters and incorporated into DNA during replication . The compound’s distribution within tissues can be influenced by its interactions with binding proteins and transporters, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-Vinyl-2’-deoxyuridine is primarily within the nucleus, where it is incorporated into replicating DNA . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific nuclear compartments or organelles. This localization is crucial for its role in monitoring DNA synthesis and studying cellular processes at the subcellular level .
特性
IUPAC Name |
5-ethenyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h2,4,7-9,14-15H,1,3,5H2,(H,12,16,17)/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAQOXBNCODRSI-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970866 | |
| Record name | 1-(2-Deoxypentofuranosyl)-5-ethenyl-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55520-67-7 | |
| Record name | 5-Vinyl-2′-deoxyuridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55520-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Vinyl-2'-deoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055520677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxypentofuranosyl)-5-ethenyl-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-VINYLDEOXYURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87V72AT994 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 5-Vinyl-2'-deoxyuridine is C11H14N2O5. Its molecular weight is 254.24 g/mol.
ANone: While specific spectroscopic data is not provided in the provided research articles, 5-Vinyl-2'-deoxyuridine's structure has been confirmed by X-ray crystallography. [] This technique provides valuable information about the compound's three-dimensional structure and atomic arrangement.
ANone: Research indicates that the incorporation of 5-Vinyl-2'-deoxyuridine into oligonucleotides does not induce significant structural changes or compromise the stability of the DNA helix. [] This finding is supported by circular dichroism (CD) and melting temperature (Tm) measurements. [] Additionally, the phosphodiester backbone of oligonucleotides containing 5-Vinyl-2'-deoxyuridine demonstrates resistance to hydrolysis, further suggesting its compatibility with DNA structure. []
ANone: Yes, 5-Vinyl-2'-deoxyuridine serves as a valuable tool in bioorthogonal click chemistry reactions, particularly the inverse electron demand Diels-Alder (IEDDA) reaction. [, , , ] This reaction allows for the selective and efficient labeling of VdU-modified DNA with tetrazine-conjugated probes. [, ] The VdU-tetrazine reaction is rapid and orthogonal to other commonly used bioorthogonal reactions, expanding its utility in bioconjugation applications. []
ANone: Studies have shown that modifications to the 5-vinyl group can significantly impact the antiviral activity of 5-Vinyl-2'-deoxyuridine analogs. For example, replacing the vinyl group with a 2-bromovinyl group resulted in (E)-5-(2-Bromovinyl)-2'-deoxyuridine (E-BrVUdR), a compound exhibiting significantly higher potency against herpes simplex virus (HSV) compared to 5-Vinyl-2'-deoxyuridine. [, ] In contrast, the Z-isomer of BrVUdR displayed substantially reduced activity, highlighting the importance of stereochemistry in antiviral potency. [, ]
ANone: Research has shown that the C-5 substituent in 2'-deoxyuridine analogs plays a crucial role in determining their cytotoxic activity. [] Specifically, the presence of a 5-(1-hydroxy-2,2-diiodoethyl) substituent was found to impart significant cytotoxicity, comparable to the chemotherapeutic drug melphalan. []
ANone: Research suggests that 5-Vinyl-2'-deoxyuridine and its iodohydrin derivatives exhibit a high affinity for the nucleoside transport system in murine erythrocytes. [] This finding indicates that these compounds are likely good permeants of cell membranes and can be effectively transported into cells. []
ANone: While 5-Vinyl-2'-deoxyuridine itself shows moderate antiviral activity, its analogs have demonstrated promising antiviral effects. For instance, (E)-5-(2-Bromovinyl)-2'-deoxyuridine (E-BrVUdR) exhibited potent activity against both HSV-1 and HSV-2. [, ] Additionally, a 5-(1-cyanamido-2-iodoethyl)-2'-deoxyuridine analog displayed potent anti-HSV-1 activity, comparable to acyclovir, and even showed efficacy against a thymidine kinase-deficient strain of HSV-1. []
ANone: The incorporation of 5-Vinyl-2'-deoxyuridine into DNA can be visualized using various techniques that leverage its reactivity in click chemistry. For instance, reaction with a fluorescent tetrazine probe via the inverse electron demand Diels-Alder reaction allows for the fluorescent labeling and detection of VdU-modified DNA. [, ] This method has been successfully employed for imaging cellular DNA synthesis. [, ]
ANone: The synthesis of 5-Vinyl-2'-deoxyuridine marked a significant milestone, opening up avenues for investigating its biological properties. [] Subsequent research led to the discovery of its antiviral activity, particularly against herpesviruses. [] The development of (E)-5-(2-Bromovinyl)-2'-deoxyuridine (E-BrVUdR) as a highly potent anti-herpes agent further highlighted the therapeutic potential of this class of compounds. [, ] More recently, the utilization of 5-Vinyl-2'-deoxyuridine in bioorthogonal click chemistry reactions has expanded its applications in DNA labeling and bioconjugation strategies. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{3-[2-(5-Ethyl-3,6-dihydropyridin-1(2h)-yl)ethyl]-1h-indol-2-yl} 1-methyl 4a-[2-(5-ethyl-3,6-dihydropyridin-1(2h)-yl)ethyl]-9-methyl-3,4,4a,9-tetrahydro-2h-carbazole-1,4-dicarboxylate](/img/structure/B1214798.png)

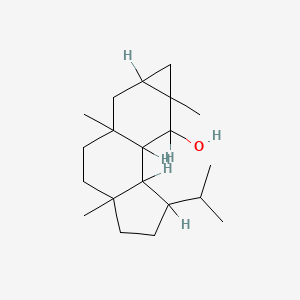

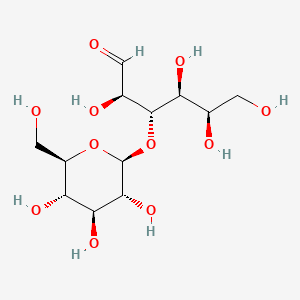
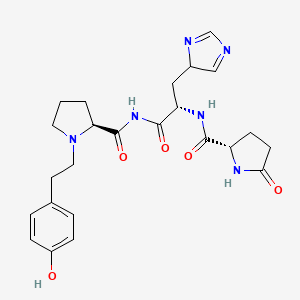
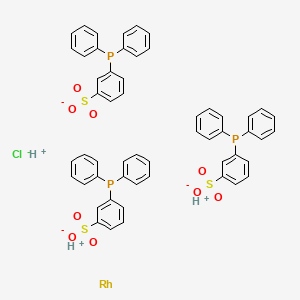
![5-Amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1214809.png)


![(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1214814.png)
